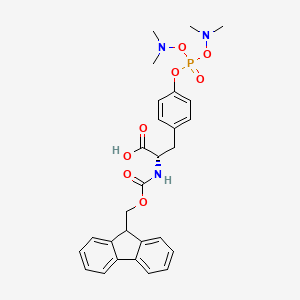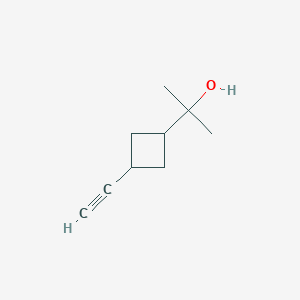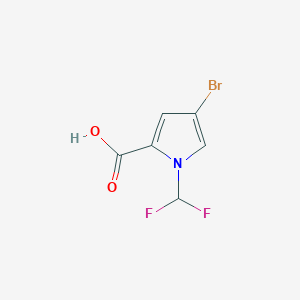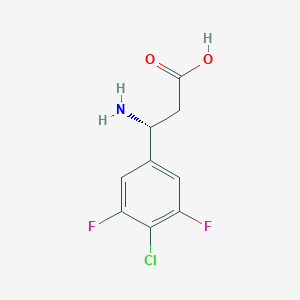
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 4-chloro-3,5-difluorophenyl group attached to the third carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3,5-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Amination: The halogenated benzene undergoes a nucleophilic substitution reaction with an amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Nitrated or sulfonated aromatic compounds.
Scientific Research Applications
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution, used as a solvent and intermediate in organic synthesis.
3,4,5-Trimethoxycinnamamide: A compound with anticancer activity, structurally similar due to the presence of multiple substituents on the aromatic ring.
Uniqueness: (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is unique due to its specific combination of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClF2NO2 |
|---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
OCGHHZCFFGTYOD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
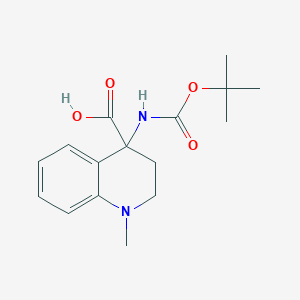
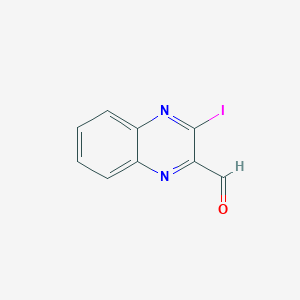
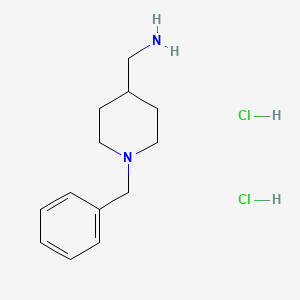
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
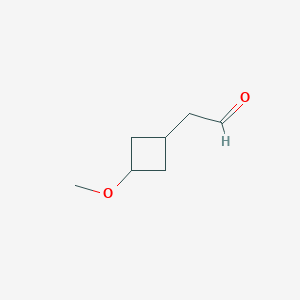
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
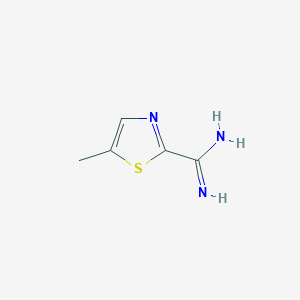

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
